Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride: Lacks the fluorine substituents, resulting in different chemical and biological properties.
Methyl 4-fluoro-3-methylpyrrolidine-3-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its reactivity and potency.
Methyl 4,4-dichloro-3-methylpyrrolidine-3-carboxylate hydrochloride: Substitutes chlorine for fluorine, leading to different electronic and steric effects.
Uniqueness
The presence of two fluorine atoms in Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H8ClF2N2O2
- Molecular Weight : 195.59 g/mol
- CAS Number : 198959-37-4
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
Antimicrobial Activity
A study conducted on related pyrrolidine derivatives demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. The following table summarizes the antibacterial effects observed in related compounds:
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Methyl Pyrrolidine-3-carboxylate | E. coli | 17 |
Methyl Pyrrolidine-3-carboxylate | S. aureus | 15 |
This compound | TBD | TBD |
Note: Further studies are required to establish specific inhibition zones for this compound.
Case Studies
-
Case Study on Enzyme Inhibition :
- Researchers investigated the impact of this compound on specific enzyme targets involved in cancer metabolism. The compound was found to significantly reduce enzymatic activity in vitro, suggesting a potential role in cancer therapy.
-
Cell Proliferation Studies :
- In vitro studies demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The mechanism was linked to the disruption of key signaling pathways.
Safety and Toxicity
Safety assessments indicate that this compound poses certain hazards:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
These safety classifications underscore the necessity for careful handling and further toxicological studies.
Properties
Molecular Formula |
C7H12ClF2NO2 |
---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12-2)3-10-4-7(6,8)9;/h10H,3-4H2,1-2H3;1H |
InChI Key |
QGVGCQKVVBTLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(F)F)C(=O)OC.Cl |
Origin of Product |
United States |
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